5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1309778-79-7 |
|---|---|
Molecular Formula |
C7H6BrN3O2S |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
5-bromo-3-methylsulfonyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MRXBHFACEZMMOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C=C(C=NC2=NN1)Br |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold serves as the foundational structure for subsequent functionalization. A widely adopted method involves cyclization reactions using substituted pyridine precursors. For instance, CN105801574A discloses a high-yield (85%) ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C . This reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the pyrazole ring (Figure 1).
Key Reaction Parameters :
-
Solvent : DMF enhances solubility and stabilizes intermediates.
-
Catalyst : Hydroxylamine hydrochloride (1:1 to 5:1 molar ratio relative to aldehyde) drives cyclization .
-
Temperature : Optimal at 60°C, balancing reaction rate and side-product formation .
Bromination Strategies at Position 5
Introducing bromine at position 5 requires electrophilic substitution or directed ortho-metalation. ChemicalBook reports a 97% yield for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF . While this method targets iodination, analogous bromination can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid.
Comparative Bromination Methods :
| Method | Reagents | Yield (%) | Side Products |
|---|---|---|---|
| NBS in DMF | NBS, AIBN | 78 | Dibrominated byproducts |
| Br₂ in AcOH | Br₂, FeCl₃ | 65 | Oxidation artifacts |
| Directed lithiation | LDA, Br₂ | 82 | Minimal |
Note: Yields depend on electron density at position 5, influenced by existing substituents .
Post-synthetic analysis ensures fidelity of the target compound. ChemNet provides reference data for analogous structures, such as 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine :
For 5-bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine, key spectral features include:
-
¹H NMR : Downfield shift of pyrazole-H (δ 8.3–8.5) due to electron-withdrawing sulfonyl group.
-
IR : Strong S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹.
Industrial Scalability and Environmental Considerations
Optimizing for large-scale production involves solvent recovery and catalyst reuse. The CN105801574A method’s use of DMF poses challenges due to its toxicity; alternatives like cyclopentyl methyl ether (CPME) reduce environmental impact . Additionally, MnO₂-mediated oxidations (as in PMC9611995 ) offer recyclable alternatives to traditional oxidants .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[3,4-b]pyridines.
Oxidation and Reduction: Formation of sulfone or sulfide derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential as an inhibitor of various biological targets, particularly in cancer therapy.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine can inhibit TRK proteins, which are implicated in several cancers due to their role in cell proliferation and differentiation. For instance, a related compound demonstrated effective inhibition of TRKA, leading to decreased tumor growth in preclinical models .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Synthetic Pathways and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. The methods often emphasize the introduction of the bromine and methylsulfonyl groups at specific positions to enhance biological activity.
Common Synthetic Routes
- Formation from Pre-existing Pyrazoles : Utilizing 3-aminopyrazole as a starting material allows for the selective introduction of substituents at the desired positions on the pyrazole ring.
- Pyridine Ring Formation : Strategies that involve constructing the pyridine ring onto an existing pyrazole framework are also prevalent, allowing for diverse substitution patterns that can modulate biological activity .
Case Study: TRK Inhibition
A notable study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their TRK inhibitory activities. Among these compounds, one derivative exhibited a significant IC50 value in the low nanomolar range, indicating potent inhibition and potential for further development as an anticancer agent .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the pyrazolo[3,4-b]pyridine scaffold enhanced antibacterial activity, with some compounds showing efficacy comparable to standard antibiotics .
Future Directions and Research Opportunities
The ongoing exploration of this compound presents numerous avenues for future research:
- Optimization of Biological Activity : Further structural modifications could lead to improved potency and selectivity against specific targets.
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for its development into a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Electronic Comparison
Key analogs are compared based on substituent groups, molecular properties, and reported activities:
<sup>a</sup>LogP values are predicted or estimated based on substituent contributions.
Key Observations:
Electron-Withdrawing Effects: The methylsulfonyl group (SO₂CH₃) is a stronger electron-withdrawing group (EWG) compared to chloro or trifluoromethyl, which may enhance metabolic stability but reduce membrane permeability . Nitro groups (NO₂) in pyrrolopyridines () demonstrate similar EWG effects, facilitating cross-coupling reactions .
The polar methylsulfonyl group may improve aqueous solubility compared to halogenated analogs like 5-bromo-3-chloro derivatives .
Biological Activity
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1309778-79-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BrN3O2S
- Molecular Weight : 276.11 g/mol
- LogP : 2.2047
- PSA (Polar Surface Area) : 84.09 Ų
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Compounds within the pyrazolo[3,4-b]pyridine class have shown promising antitumor properties. For instance, derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa and A375 cells .
- Anti-inflammatory Effects : Recent studies indicate that this compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays demonstrated a potent COX-2 inhibitory action with selectivity over COX-1, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, which warrants further exploration for potential use as an antimicrobial agent .
The biological mechanisms underlying the activities of this compound are primarily linked to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- COX Inhibition : As an anti-inflammatory agent, the selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in HeLa and A375 cells | |
| Anti-inflammatory | Selective COX-2 inhibition | |
| Antimicrobial | Moderate antibacterial activity |
Case Study: Antitumor Efficacy
A study conducted on the antitumor efficacy of pyrazolo[3,4-b]pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates, confirming its potential as an anticancer agent.
Case Study: Anti-inflammatory Mechanism
In a separate investigation focusing on its anti-inflammatory properties, the compound was tested using carrageenan-induced paw edema models in rats. The results indicated that treatment with the compound significantly reduced edema compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine, and how are intermediates characterized?
Methodological Answer: A common approach involves halogenation and sulfonylation of the pyrazolo[3,4-b]pyridine core. For example:
- Step 1 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0°C to RT) .
- Step 2 : Sulfonylation at the 3-position via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Purification : Silica gel chromatography with mobile phases such as heptane/ethyl acetate (8:2) or DCM/ethyl acetate (90:10) .
- Characterization : H NMR and C NMR are critical for confirming substitution patterns. For example, the bromo substituent typically appears as a singlet (~8.3–8.5 ppm) in H NMR, while methylsulfonyl groups show distinct peaks at ~3.3 ppm (CH) and 130–135 ppm in C NMR .
Q. How is the structural integrity of this compound validated in solution?
Methodological Answer:
- NMR Analysis : H and C NMR confirm substituent positions. The pyrazolo[3,4-b]pyridine core shows characteristic aromatic protons at ~8.3–8.5 ppm (C5-H) and deshielded carbons (e.g., C3-SOCH at ~135 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.98 for CHBrNOS) .
- X-ray Crystallography : Used sparingly due to crystallinity challenges, but provides definitive bond-length and angle data for the fused heterocycle .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved for chiral drug discovery?
Methodological Answer: Asymmetric Friedel-Crafts alkylation/cyclization catalyzed by chiral Rh(III) complexes enables enantioselective synthesis:
- Catalyst : Chiral-at-metal Rh(III) complexes (0.05–1 mol%) .
- Substrates : 5-Aminopyrazoles + α,β-unsaturated 2-acyl imidazoles.
- Conditions : Solvent-free or under mild conditions (e.g., 25–40°C, 12–24 hrs).
- Outcomes : Yields >80% with enantiomeric excess (ee) of 85–99% .
Applications : Critical for generating bioactive enantiomers (e.g., kinase inhibitors with stereospecific binding ).
Q. What strategies resolve contradictions in biological activity data across pyrazolo[3,4-b]pyridine analogs?
Methodological Answer: Discrepancies in IC values or selectivity often arise from:
- Structural Variations : Minor substituent changes (e.g., 3-SOCH vs. 3-NO) alter steric/electronic profiles. For example, 3-nitro analogs show higher ALP inhibition but lower kinase selectivity vs. methylsulfonyl derivatives .
- Assay Conditions : Variations in pH, enzyme sources (e.g., human vs. murine ALP), or cell lines (e.g., H1581 vs. HEK293) impact results .
- Resolution Steps :
Q. How are pyrazolo[3,4-b]pyridine derivatives optimized for in vivo pharmacokinetics?
Methodological Answer: Key parameters include solubility, metabolic stability, and bioavailability:
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH) at the 5-position or use prodrugs (e.g., acetyl-protected derivatives) .
- Metabolic Stability : Replace labile substituents (e.g., bromo → trifluoromethyl) to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for improved absorption .
Case Study : Compound 7n (FGFR inhibitor) showed 65% oral bioavailability in murine models due to balanced logP (2.8) and plasma protein binding (<90%) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Assess electronic parameters (e.g., Fukui indices) to predict reactivity at C5-Br for Suzuki-Miyaura couplings .
- Ligand Screening : Phosphine ligands (e.g., XPhos) increase Pd catalyst efficiency for aryl boronic acid coupling (yields >75% vs. 40% with PPh) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor oxidative addition but may require scavengers (e.g., KCO) to prevent dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
